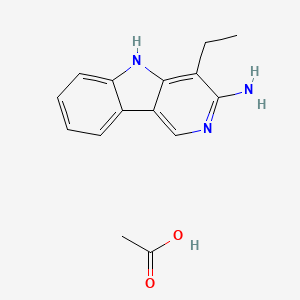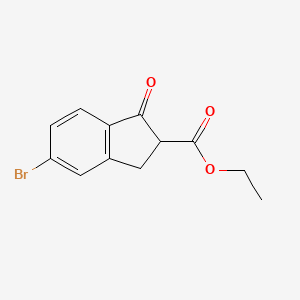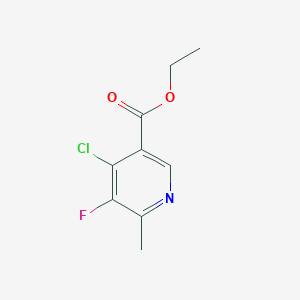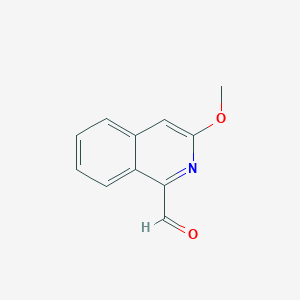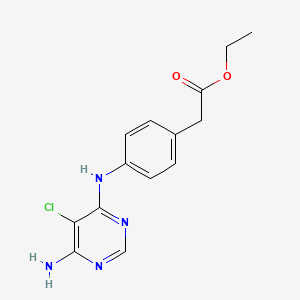
(4-(6-Amino-5-chloro-pyrimidin-4-ylamino)-phenyl)-acetic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(6-Amino-5-chloro-pyrimidin-4-ylamino)-phenyl)-acetic acid ethyl ester is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a pyrimidine ring substituted with an amino group and a chlorine atom, linked to a phenyl ring through an amino group, and further connected to an acetic acid ethyl ester moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(6-Amino-5-chloro-pyrimidin-4-ylamino)-phenyl)-acetic acid ethyl ester typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors, such as 2,4-dichloro-5-aminopyrimidine and an amine.
Substitution Reaction: The amino group is introduced to the pyrimidine ring via a nucleophilic substitution reaction.
Coupling with Phenyl Ring: The pyrimidine derivative is then coupled with a phenyl ring containing an amino group through an amide bond formation.
Esterification: The final step involves esterification of the acetic acid moiety with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to enhance yield and purity.
化学反応の分析
Types of Reactions
(4-(6-Amino-5-chloro-pyrimidin-4-ylamino)-phenyl)-acetic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
科学的研究の応用
Chemistry
In chemistry, (4-(6-Amino-5-chloro-pyrimidin-4-ylamino)-phenyl)-acetic acid ethyl ester is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme-substrate interactions and receptor binding studies.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique structure allows for the development of novel materials with specific properties.
作用機序
The mechanism of action of (4-(6-Amino-5-chloro-pyrimidin-4-ylamino)-phenyl)-acetic acid ethyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist.
類似化合物との比較
Similar Compounds
(4-(6-Amino-5-chloro-pyrimidin-4-ylamino)-phenyl)-acetic acid methyl ester: Similar structure but with a methyl ester instead of an ethyl ester.
(4-(6-Amino-5-chloro-pyrimidin-4-ylamino)-phenyl)-propionic acid ethyl ester: Similar structure but with a propionic acid moiety instead of acetic acid.
(4-(6-Amino-5-chloro-pyrimidin-4-ylamino)-phenyl)-acetic acid isopropyl ester: Similar structure but with an isopropyl ester instead of an ethyl ester.
Uniqueness
The uniqueness of (4-(6-Amino-5-chloro-pyrimidin-4-ylamino)-phenyl)-acetic acid ethyl ester lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethyl ester moiety may influence its solubility and bioavailability compared to similar compounds with different ester groups.
特性
分子式 |
C14H15ClN4O2 |
|---|---|
分子量 |
306.75 g/mol |
IUPAC名 |
ethyl 2-[4-[(6-amino-5-chloropyrimidin-4-yl)amino]phenyl]acetate |
InChI |
InChI=1S/C14H15ClN4O2/c1-2-21-11(20)7-9-3-5-10(6-4-9)19-14-12(15)13(16)17-8-18-14/h3-6,8H,2,7H2,1H3,(H3,16,17,18,19) |
InChIキー |
NECPXOJGSSZBFG-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1=CC=C(C=C1)NC2=NC=NC(=C2Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Bromo-2-methyl-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B13922017.png)
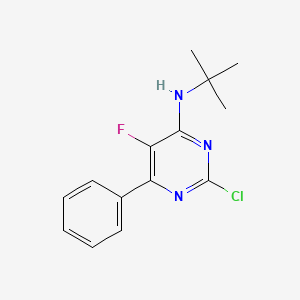
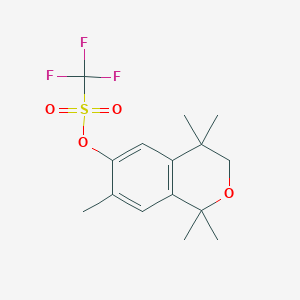
![Bis(dibenzo[b,d]thiophen-3-yl)amine](/img/structure/B13922036.png)
